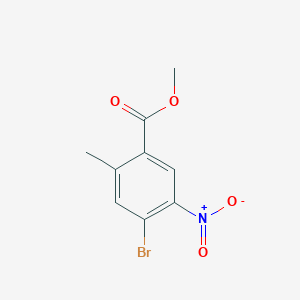

Methyl 4-bromo-2-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWVNOZRKHYKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Polysubstituted Aromatic Benzoate Esters

Methyl 4-bromo-2-methyl-5-nitrobenzoate belongs to the broad class of polysubstituted aromatic benzoate (B1203000) esters. These are derivatives of benzoic acid where the benzene (B151609) ring is adorned with multiple functional groups and the carboxylic acid is in the form of a methyl ester. Aromatic rings are fundamental scaffolds in many areas of chemistry, particularly in medicinal chemistry and materials science. nih.gov The strategic placement of various substituents on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity.

The substituents on this compound each impart distinct characteristics:

Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group through resonance and influences the reactivity of the aromatic ring. It also provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. More importantly, it serves as an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that can influence the regioselectivity of further reactions.

Nitro Group (-NO₂): A strong electron-withdrawing and meta-directing group, the nitro group significantly deactivates the ring towards electrophilic substitution. numberanalytics.com It plays a crucial role in activating the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a pathway to a wide array of other functionalities. numberanalytics.com

The specific substitution pattern of these groups creates a unique electronic environment on the aromatic ring, making the compound a valuable and specialized intermediate.

Significance As a Synthetic Intermediate and Research Building Block

The primary significance of compounds like Methyl 4-bromo-2-methyl-5-nitrobenzoate lies in their utility as synthetic intermediates. researchgate.netnumberanalytics.com The diverse functional groups present on the molecule are largely orthogonal, meaning they can be reacted selectively without interfering with one another, a highly desirable trait in multi-step synthesis.

For instance, the bromo substituent allows for the introduction of new carbon or heteroatom fragments via transition-metal-catalyzed cross-coupling reactions. The nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functional groups or participate in the formation of heterocyclic rings. The ester can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other transformations.

This multi-functionality makes such compounds valuable starting materials for the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and novel materials. Aromatic nitro compounds, in general, are important precursors in many industrial and synthetic applications. numberanalytics.com Similarly, bromo-organic compounds are pivotal intermediates in both synthetic and medicinal chemistry. researchgate.net

Historical Development of Aromatic Functionalization Strategies

Design and Optimization of Synthetic Routes for this compound

The synthesis of this compound involves a multi-step process that requires careful consideration of regioselectivity and reaction conditions to achieve high yields and purity. The strategic installation of the bromo, methyl, and nitro groups, along with the methyl ester, on the benzene ring necessitates a well-designed synthetic pathway.

Regioselective halogenation is a critical step in the synthesis of polysubstituted aromatic compounds. In the context of synthesizing derivatives of this compound, the introduction of a bromine atom at a specific position on the benzene ring is crucial. The directing effects of existing substituents on the aromatic ring govern the position of electrophilic substitution.

For instance, in the synthesis of related compounds like 2-bromo-4-nitrophenol (B183087) from benzene, a multi-step approach is employed. quora.com This often involves initial nitration or chlorination, followed by other functional group manipulations and finally bromination. quora.com The choice of brominating agent and catalyst is also vital. A common method for bromination is the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). quora.com The catalyst polarizes the bromine molecule, generating a strong electrophile that can attack the electron-rich aromatic ring. The regioselectivity is dictated by the activating or deactivating nature of the substituents already present. For example, a methyl group is an ortho-, para-director, while a nitro group is a meta-director.

A patent for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester starts with 4-bromo-2-methylbenzoic acid, indicating that bromination precedes other functionalizations in that specific synthetic route. google.com This highlights the importance of selecting the appropriate starting material where the halogen is already in the desired position.

Nitration is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto an aromatic ring. The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mnstate.eduaiinmr.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.comyoutube.com

In benzoate (B1203000) systems, the ester group (-COOCH₃) is a deactivating, meta-directing group. rsc.org This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic substitution, and directs incoming electrophiles to the meta position. youtube.comwordpress.com Therefore, when nitrating a compound like methyl 2-methylbenzoate, the directing effects of both the methyl group (ortho-, para-directing) and the ester group (meta-directing) must be considered. The interplay of these directing effects will determine the final position of the nitro group.

The nitration of methyl benzoate typically yields methyl 3-nitrobenzoate as the major product. mnstate.eduaiinmr.comorgsyn.org The reaction is often carried out at low temperatures (e.g., 0-15°C) to control the exothermic nature of the reaction and minimize the formation of byproducts. youtube.comorgsyn.org After the reaction, the mixture is typically poured onto ice to precipitate the product, which can then be collected by filtration and purified by recrystallization. mnstate.eduorgsyn.org

| Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|

| Concentrated Nitric Acid (HNO₃) | Source of nitronium ion | Mixed together, often at low temperatures (0-15°C) | mnstate.eduaiinmr.comrsc.org |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate nitronium ion | ||

| Methyl Benzoate Derivative | Substrate | Dissolved in sulfuric acid before addition of nitrating mixture | mnstate.eduorgsyn.org |

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. The Fischer-Speier esterification is a common method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. acs.orgbond.edu.au This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed. google.com

For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a simple Fischer esterification. acs.orgbond.edu.au Similarly, a patent describes the preparation of methyl 4-bromo-2-methylbenzoate by dissolving 4-bromo-2-methylbenzoic acid in methanol (B129727) with sulfuric acid as a catalyst. google.com Industrial processes for preparing alkyl nitrobenzoates also utilize the esterification of nitrobenzoic acids with lower alkanols in the presence of an acid catalyst. google.com

Alkylation, in the context of preparing methyl esters, can also be achieved using alkylating agents like dialkyl sulfates or diazoalkanes. google.com However, these methods often involve highly toxic reagents, making them less suitable for large-scale industrial applications. google.com

Scaling up the synthesis of a chemical compound from a laboratory to an industrial process involves several considerations to ensure safety, efficiency, and cost-effectiveness. For the synthesis of nitrobenzoates, industrial processes often involve the esterification of the corresponding nitrobenzoic acid. google.com One patented industrial process for preparing methyl 4-nitrobenzoate (B1230335) involves reacting 4-nitrobenzoic acid with a large excess of methanol at elevated temperatures and pressures. google.com The process is designed to handle the removal of water to drive the reaction to completion and includes steps for solvent recovery and recycling to improve efficiency. google.comgoogle.com

When dealing with nitration reactions on an industrial scale, careful control of temperature is crucial due to the highly exothermic nature of the reaction. youtube.com The use of solvents can be a concern due to costs, safety, and environmental impact, so processes that minimize solvent use are preferred. google.com Purification of the final product is another important consideration. Industrial methods may involve crystallization, distillation, or other techniques to achieve the desired purity. For instance, in the preparation of methyl m-nitrobenzoate, the crude product is often washed with cold methanol to remove impurities like the ortho-isomer. orgsyn.org

Efficiency enhancements can include optimizing reaction conditions (temperature, pressure, catalyst concentration), improving work-up procedures, and implementing continuous processing instead of batch processing. The goal is to maximize yield and purity while minimizing waste, energy consumption, and production time.

Reactivity Studies and Derivatization Chemistry of this compound

The reactivity of this compound is largely dictated by the electronic effects of its substituents. The bromine atom, being a halogen, is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups like the nitro group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is essential for stabilizing this negatively charged intermediate and facilitating the reaction. youtube.com

In the case of this compound, the bromine atom is para to the nitro group, which strongly activates it towards nucleophilic attack. This allows the bromine to be displaced by a variety of nucleophiles. For example, in a related compound, 4-bromo-5-nitrophthalodinitrile, the bromine atom can be readily substituted by nucleophiles. researchgate.net Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols.

| Factor | Description | Relevance to this compound |

|---|---|---|

| Leaving Group | A good leaving group is required. Halogens are common leaving groups. | The bromine atom serves as a good leaving group. |

| Electron-Withdrawing Groups | Strong electron-withdrawing groups ortho and/or para to the leaving group are necessary to stabilize the intermediate. | The nitro group at the 5-position is para to the bromine, strongly activating the ring for SNAr. |

| Nucleophile | A strong nucleophile attacks the aromatic ring. | Various nucleophiles can be used to displace the bromine, allowing for the synthesis of a wide range of derivatives. |

The derivatization of this compound via SNAr reactions opens up pathways to a diverse array of new compounds with potentially interesting chemical and biological properties.

Reduction Pathways of the Aromatic Nitro Group to Amino Functionalities

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, as it dramatically alters the electronic properties of the benzene ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com For this compound, this reduction can be achieved through several established methods.

Common approaches include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com This method is often clean and efficient. Alternatively, the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a widely used technique for nitro group reduction. masterorganicchemistry.com Other reagents, such as tin(II) chloride (SnCl₂), offer a milder, pH-neutral option for this transformation. masterorganicchemistry.com

The choice of reducing agent can be critical to ensure chemoselectivity, especially given the presence of the ester and bromo functionalities.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Conditions | Expected Product | Notes |

|---|---|---|---|

| H₂, Pd/C (or PtO₂) | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Methyl 5-amino-4-bromo-2-methylbenzoate | Standard catalytic hydrogenation. Generally high-yielding. |

| Fe, HCl (or Sn, HCl) | Acidic aqueous solution, heat | Methyl 5-amino-4-bromo-2-methylbenzoate | Classic metal-acid reduction method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Solvent (e.g., Ethanol), heat | Methyl 5-amino-4-bromo-2-methylbenzoate | A milder alternative to strong acid systems. masterorganicchemistry.com |

| Formic Acid (HCOOH) | With an iron-based catalyst | Methyl 5-amino-4-bromo-2-methylbenzoate | A base-free transfer hydrogenation method. organic-chemistry.org |

| Tetrahydroxydiboron | Water | Methyl 5-amino-4-bromo-2-methylbenzoate | A metal-free reduction method performed under mild conditions. organic-chemistry.org |

Ester Hydrolysis and Subsequent Carboxylic Acid Reactions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-methyl-5-nitrobenzoic acid. This reaction is most commonly achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. chemspider.com

The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr The presence of the strongly electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the anionic intermediate. oieau.fr Once formed, the resulting carboxylic acid can undergo further reactions typical of this functional group, such as conversion to acyl chlorides, amides, or other esters.

A general procedure for this transformation involves refluxing the ester with a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol. chemspider.com After the reaction is complete, cooling the mixture and adding a strong acid, such as hydrochloric acid, precipitates the carboxylic acid product. chemspider.com

Oxidation Reactions of the Methyl Substituent

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents. However, the selectivity of this oxidation can be challenging due to the presence of other functional groups. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of converting an aryl methyl group into a carboxylic acid. In the case of this compound, such a reaction would yield 4-bromo-5-nitroisophthalic acid 1-methyl ester.

It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents that convert the methyl group into an intermediate that is resistant to further oxidation. Methods for this include:

The Etard reaction: Utilizes chromyl chloride (CrO₂Cl₂) to form a chromium complex, which upon hydrolysis yields the corresponding benzaldehyde.

Oxidation with chromic oxide (CrO₃): In the presence of acetic anhydride, this reagent converts the methyl group to a benzylidene diacetate, which can then be hydrolyzed to the aldehyde with aqueous acid.

A patent for a related compound, 4-nitro-o-xylene, describes the selective oxidation of one methyl group using dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst, suggesting that controlled oxidation is feasible. google.com

Table 2: Potential Oxidation Reactions of the Aryl Methyl Group

| Reagent/System | Conditions | Expected Product |

|---|---|---|

| KMnO₄, NaOH, H₂O | Heat, followed by acidification | Methyl 5-carboxy-4-bromo-2-nitrobenzoate |

| CrO₂Cl₂ (Etard Reaction) | Inert solvent, followed by hydrolysis | Methyl 4-bromo-5-formyl-2-nitrobenzoate |

| CrO₃, Acetic Anhydride | Followed by aqueous acid hydrolysis | Methyl 4-bromo-5-formyl-2-nitrobenzoate |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms provides insight into the reactivity and selectivity observed in the chemical transformations of this molecule.

Elucidation of Reaction Pathways and Transition States

The key reactions of this compound proceed through well-established pathways.

Ester Hydrolysis: Base-catalyzed hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. semanticscholar.org The subsequent collapse of this intermediate involves the departure of the methoxide (B1231860) leaving group, yielding the carboxylate anion, which is then protonated during acidic workup to give the final carboxylic acid.

Nitro Group Reduction: The mechanism of nitro group reduction with metals and acid involves a series of single-electron transfers from the metal surface. This process generates various intermediates, such as nitroso and hydroxylamino species, before ultimately yielding the amine. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the metal catalyst.

Influence of Electronic Effects (Inductive, Resonance) on Reaction Outcomes

The reactivity of this compound is heavily governed by the electronic effects of its substituents. The Hammett linear free-energy relationship can be used to correlate the rates of reactions, such as ester hydrolysis, with the electronic properties of the ring substituents. oieau.frsemanticscholar.org

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). It significantly reduces the electron density of the aromatic ring and makes the carbonyl carbon of the ester more electrophilic, thereby accelerating the rate of nucleophilic attack, as seen in ester hydrolysis. oieau.fr

Methyl Group (-CH₃): This alkyl group is electron-donating through its inductive effect (+I) and hyperconjugation. It increases the electron density on the aromatic ring.

Ester Group (-COOCH₃): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution.

The combined effect of these groups makes the carbonyl carbon highly susceptible to nucleophilic attack. The strong deactivating nature of the nitro and ester groups makes electrophilic aromatic substitution reactions on the ring very difficult.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Effect on Ester Reactivity |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strong -I (withdrawing) | Strong -R (withdrawing) | Strongly Deactivating | Increases Rate of Hydrolysis |

| -Br (Bromo) | -I (withdrawing) | +R (donating) | Deactivating | Increases Rate of Hydrolysis |

| -CH₃ (Methyl) | +I (donating) | Hyperconjugation (donating) | Activating | Decreases Rate of Hydrolysis |

| -COOCH₃ (Ester) | -I (withdrawing) | -R (withdrawing) | Deactivating | N/A |

Steric Effects and Hindrance on Reactivity and Selectivity in Aromatic Systems

Steric hindrance plays a crucial role in the reactivity of this compound. The presence of the methyl group at the C2 position, ortho to the methyl ester, creates significant steric bulk around the reaction center. learncbse.in

This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of reactions like ester hydrolysis compared to an unhindered analogue. learncbse.in The degree of hindrance depends on the size of the attacking nucleophile. Similarly, any potential reactions involving substitution on the aromatic ring would be influenced by the existing pattern. The positions ortho to the large bromine atom and between the methyl and nitro groups are sterically crowded, making reactions at these sites less likely. This steric crowding directs the regioselectivity of reactions, favoring attack at less hindered positions if electronically feasible.

High-Resolution Spectroscopic Techniques for Structural and Purity Assessment

The precise structure of this compound is confirmed through a combination of spectroscopic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons, the protons of the ring-attached methyl group, and the protons of the ester's methyl group. The substitution pattern on the benzene ring leaves two aromatic protons at the C3 and C6 positions without any adjacent protons, resulting in two singlets. The proton at C6 is ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding and a shift to a lower field. The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Interactive Data Table: Predicted ¹H NMR Spectral Data

Click to view predicted proton NMR data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Justification |

| H-6 (Aromatic) | ~8.2 - 8.4 | Singlet | Deshielded due to ortho-position relative to the electron-withdrawing nitro group. nih.govresearchgate.net |

| H-3 (Aromatic) | ~7.6 - 7.8 | Singlet | Less deshielded than H-6. |

| -COOCH₃ (Ester Methyl) | ~3.9 - 4.0 | Singlet | Typical range for methyl ester protons. rsc.org |

| Ar-CH₃ (Ring Methyl) | ~2.5 - 2.7 | Singlet | Typical range for a methyl group attached to an aromatic ring. |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the ester carbonyl carbon, one for the methoxy (B1213986) carbon, and one for the ring-attached methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the four different substituents. The carbonyl carbon of the ester group is typically found significantly downfield. rsc.orgcdnsciencepub.com

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Click to view predicted carbon NMR data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Inferred Justification |

| C=O (Ester Carbonyl) | ~164 - 166 | Characteristic chemical shift for an ester carbonyl carbon. rsc.orgcdnsciencepub.com |

| C-5 (Ar-NO₂) | ~148 - 150 | Carbon bearing the nitro group, strongly deshielded. |

| C-2 (Ar-CH₃) | ~138 - 142 | Carbon bearing the methyl group. |

| C-6 (Ar-H) | ~130 - 134 | Aromatic CH carbon. |

| C-1 (Ar-COOCH₃) | ~128 - 132 | Carbon bearing the ester group. |

| C-3 (Ar-H) | ~125 - 128 | Aromatic CH carbon. |

| C-4 (Ar-Br) | ~120 - 124 | Carbon bearing the bromine atom, shielding effect of halogen. chemicalbook.com |

| -OCH₃ (Methoxy) | ~52 - 54 | Characteristic chemical shift for an ester methoxy carbon. rsc.orgcdnsciencepub.com |

| Ar-CH₃ (Methyl) | ~18 - 22 | Characteristic chemical shift for an aromatic methyl carbon. |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₉H₈BrNO₄. A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M⁺ and M+2⁺), which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for methyl benzoates involve the initial loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). The presence of the nitro group can also lead to the loss of •NO₂.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

Click to view predicted MS fragmentation data

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Corresponding Fragment |

| 274 | 276 | [M]⁺ (Molecular Ion) |

| 243 | 245 | [M - OCH₃]⁺ |

| 228 | 230 | [M - NO₂]⁺ |

| 215 | 217 | [M - COOCH₃]⁺ |

GC-MS is a powerful technique for separating and identifying volatile compounds. This compound can be analyzed by GC-MS provided it has sufficient volatility and does not decompose at the temperatures used in the GC inlet and column. This technique is particularly useful for assessing the purity of a sample by separating it from volatile impurities before detection by the mass spectrometer. wisc.edu

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is ideal for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. wisc.edu LC-MS is frequently used in academic research to monitor reaction progress and to purify and identify products from complex reaction mixtures.

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for the ester, nitro, and substituted aromatic functional groups.

Interactive Data Table: Predicted FTIR Spectral Data

Click to view predicted FTIR data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2960 - 2850 | C-H Stretch | Methyl/Methoxy Groups |

| ~1735 - 1720 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1550 - 1520 | N-O Asymmetric Stretch | Nitro Group researchgate.net |

| ~1360 - 1340 | N-O Symmetric Stretch | Nitro Group researchgate.net |

| ~1300 - 1100 | C-O Stretch | Ester |

| ~650 - 500 | C-Br Stretch | Aryl Bromide |

The strong absorption from the ester carbonyl (C=O) stretch is one of the most prominent peaks in the spectrum. nist.govnist.gov Additionally, two very strong and distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are definitive indicators of its presence. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and groups with multiple bonds. The chromophore in this compound is the substituted nitrobenzene (B124822) system. The interaction between the benzene ring, the electron-withdrawing nitro and ester groups, and the halogen substituent dictates the wavelengths of maximum absorbance (λmax). Aromatic nitro compounds typically exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.

Interactive Data Table: Predicted UV-Vis Absorption Data

Click to view predicted UV-Vis data

| Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~220 - 260 | Substituted Benzene Ring |

| n → π | ~280 - 320 | Nitro Group (NO₂) |

The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. Data from related structures like 4-bromobenzoic acid and methyl 4-nitrobenzoate support the presence of strong absorption in the UV region. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragment Analysis

X-ray Crystallography for Solid-State Structural Elucidation of Related Systems

X-ray crystallography is a powerful experimental technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional model of the electron density within the crystal, revealing detailed information about molecular geometry, conformation, and intermolecular interactions that govern the crystal packing. wikipedia.org While a specific crystal structure for this compound is not widely reported, analysis of closely related substituted nitrobenzoate and bromo-aromatic systems provides critical insights into the expected solid-state characteristics.

Determination of Molecular Geometry and Conformation

In the solid state, the geometry of substituted benzoates is characterized by the planarity of the benzene ring and the orientation of its substituents. X-ray studies on analogous compounds, such as methyl 4-hydroxy-3-nitrobenzoate, reveal that the nitro and methyl ester groups lie nearly coplanar with the benzene ring. mdpi.com For instance, in one study, the dihedral angles between the plane of the benzene ring and the planes of the nitro and methyl ester groups were found to be as small as 6.1° and 10.5°, respectively. mdpi.com

This tendency towards planarity is a common feature in nitroaromatic compounds. The conformation of the molecule, particularly the torsion angles involving the ester and nitro groups, is influenced by both intramolecular steric effects and intermolecular packing forces within the crystal. mdpi.com For this compound, the presence of the methyl group at the C2 position (ortho to the ester) and the bromine atom at the C4 position would introduce specific steric and electronic influences on the preferred conformation of the ester group.

| Parameter | Molecule A (°) | Molecule B (°) |

|---|---|---|

| Dihedral Angle (Benzene Ring // Nitro Group) | 6.1 (6) | 6.2 (7) |

| Dihedral Angle (Benzene Ring // Methyl Ester Group) | 10.5 (3) | 10.4 (2) |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in Crystal Lattices

The packing of molecules in a crystal lattice is directed by a network of non-covalent interactions. In substituted nitrobenzoates, weak C—H···O hydrogen bonds are common, often linking molecules into chains or sheets. mdpi.comnih.gov Furthermore, the presence of a bromine atom allows for halogen bonding, such as Br···O interactions, which can play a significant role in stabilizing the crystal structure by linking molecular sheets. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry provides a theoretical framework to investigate the properties of molecules at the atomic level. These methods are invaluable for predicting electronic structure, reactivity, and dynamic behavior, offering insights that complement experimental findings.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov Calculations, often using functionals like B3LYP, can predict molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net For nitroaromatic compounds, DFT is employed to determine key reactivity descriptors. ijirset.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net In nitroaromatic systems, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential on the aromatic protons.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. taylorfrancis.commdpi.com By solving Newton's equations of motion, MD simulations can model the conformational dynamics of a molecule, providing insights into its flexibility and the different shapes it can adopt. nih.gov

For a molecule like this compound, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the ester group to the aromatic ring. This allows for the mapping of the conformational landscape and the identification of low-energy, stable conformations.

Furthermore, MD simulations are particularly useful for studying the influence of the environment, such as different solvents, on molecular behavior. researchgate.net The solvent can significantly affect the conformational preferences of a solute by stabilizing certain conformations through intermolecular interactions. Simulations can reveal how solvent molecules arrange around the solute and how these interactions modulate its dynamic behavior, which is difficult to observe experimentally. researchgate.netresearchgate.net

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Interactions (e.g., XLogP3, TPSA)

Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and behavior of molecules in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. ijirset.comnih.gov These descriptors can be calculated from the molecular structure and are relevant to a molecule's physicochemical properties and biological interactions.

Topological Polar Surface Area (TPSA) is a descriptor related to the polarity of a molecule. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and is a good predictor of properties like cell permeability. For nitroaromatic compounds, the nitro group contributes significantly to the TPSA value. chemscene.com

XLogP3 is a calculated value for the logarithm of the octanol-water partition coefficient (logP). It serves as a key measure of a molecule's hydrophobicity or lipophilicity. researchgate.net This descriptor is important for predicting how a compound will distribute between aqueous and lipid phases, which is relevant in many chemical and biological contexts.

| Descriptor | Predicted Value | Relevance |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 69.44 Ų | Predicts polarity and transport properties. chemscene.com |

| XLogP3 | 3.4 | Indicates the hydrophobicity of the molecule. nih.gov |

In Silico Assessment Methodologies for Structurally Alerting Impurities

In the context of pharmaceutical development and academic research, in silico (computational) toxicology assessment is a critical first step in evaluating the potential risk associated with impurities. nih.govnih.gov For structurally alerting impurities, such as potential metabolites or degradation products of this compound, these computational methods provide a rapid and resource-efficient means of predicting potential toxicity, particularly mutagenicity. researchgate.net The framework for this assessment is largely guided by the International Council for Harmonisation (ICH) M7 (R1) guideline, which outlines a process for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. toxhub-consulting.comtandfonline.comich.org

A cornerstone of the ICH M7 guideline is the recommended use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] prediction methodologies to assess the bacterial mutagenicity of an impurity. nih.govlhasalimited.org This dual approach, consisting of one expert rule-based and one statistical-based methodology, provides a more robust and reliable prediction than a single method alone. nih.govsyngeneintl.com

Expert Rule-Based Systems

Expert rule-based systems are knowledge-based platforms that contain a set of structural rules, known as "structural alerts," derived from existing toxicological data and mechanistic knowledge. lhasalimited.orgnih.gov These alerts are fragments or substructures within a molecule that are hypothesized to be responsible for toxicity. nih.govresearchgate.net When a query molecule, such as this compound, is analyzed, the software identifies the presence of any of these toxicophores. lhasalimited.org

For this compound, the primary structural alert for mutagenicity is the aromatic nitro group. researchgate.netnih.gov Aromatic nitro compounds are a well-known class of compounds that can be metabolically reduced to form reactive hydroxylamine (B1172632) intermediates, which can then form covalent adducts with DNA, leading to mutations. nih.goviloencyclopaedia.org Software like Derek Nexus® contains expert-derived knowledge for a wide range of endpoints, including mutagenicity, and would flag the nitroaromatic substructure as a potential concern. lhasalimited.orgsyngeneintl.comlhasalimited.org

Statistical-Based Systems

Statistical-based QSAR models utilize machine learning algorithms and statistical methods to build predictive models from large datasets of chemicals with known experimental toxicity data (e.g., Ames test results). prnewswire.comeuropa.eu These systems analyze the structural features of the query compound and compare them to the compounds in their training set to predict the likelihood of a specific toxicological outcome. lhasalimited.orgnih.gov

Software such as Sarah Nexus® or the Toxicity Estimation Software Tool (TEST) from the U.S. EPA employ these statistical approaches. lhasalimited.orgepa.gov A prediction for this compound would be based on the mutagenicity data of structurally similar aromatic nitro compounds within the model's database. prnewswire.comlhasalimited.org The model provides a prediction (positive or negative) along with a confidence level, which is determined by the accuracy of predictions for similar compounds in the training set. prnewswire.comeuropa.eu

Integrated Assessment and Data Interpretation

The table below illustrates a hypothetical output from a dual-methodology in silico assessment for this compound.

| (Q)SAR Methodology | Prediction Software Example | Prediction Result | Basis for Prediction / Identified Alert | Confidence Level |

|---|---|---|---|---|

| Expert Rule-Based | Derek Nexus® | Positive | Structural Alert: Aromatic nitro group | Plausible |

| Statistical-Based | Sarah Nexus® | Positive | Based on activity of structurally similar compounds in the training set | High |

| Overall Conclusion | The impurity is predicted to be mutagenic. | |||

| ICH M7 Classification | Class 3 (An impurity with a structural alert, but with insufficient data to classify it as a known mutagen) |

Based on such a consensus positive prediction, this compound would likely be categorized as a Class 3 impurity under ICH M7 guidelines, signifying a substance with a structural alert for mutagenicity that requires further control or experimental testing (e.g., an Ames test) to de-risk. nih.govacdlabs.com These in silico methodologies are thus indispensable tools in modern chemical research and pharmaceutical safety assessment, enabling an early, proactive approach to identifying and managing potentially hazardous impurities. nih.gov

Research Applications of Methyl 4 Bromo 2 Methyl 5 Nitrobenzoate As a Chemical Building Block and Intermediate

Versatility in the Synthesis of Diverse Organic Frameworks

The reactivity of Methyl 4-bromo-2-methyl-5-nitrobenzoate makes it an indispensable chemical building block for researchers and industries aiming to develop novel materials and complex chemicals. nbinno.com As a fundamental component in organic synthesis, it facilitates the construction of diverse carbon skeletons and functional groups required for new compounds. nbinno.com The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds to build more complex molecular frameworks. The nitro group can be readily reduced to an amine, which can then be diazotized or participate in amide bond formation, further expanding its synthetic utility. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional derivatives. This multi-functionality allows the compound to serve as a linchpin in complex synthesis pathways. nbinno.com

Strategic Intermediate in Pharmaceutical Research and Drug Discovery

The utility of substituted nitrobenzoates is well-established in the synthesis of medicinal compounds, where they serve as key intermediates for a wide array of therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Analogues

This compound and its isomers are crucial starting materials in the development of active pharmaceutical ingredients (APIs). nbinno.com For instance, related isomers like Methyl 5-bromo-2-nitrobenzoate are used as pharmaceutical synthesis intermediates in the preparation of compounds such as Benzydamine, a non-steroidal anti-inflammatory drug. sn-tin.com The specific arrangement of substituents on the aromatic ring is critical for building the core structure of the final drug molecule, allowing for the introduction of various pharmacophores through sequential and controlled chemical modifications.

Role in the Synthesis of Specific Drug Classes (e.g., SGLT2 Inhibitors)

The core structure of this compound is particularly relevant in the synthesis of modern antidiabetic drugs. Specifically, structurally similar compounds are key intermediates in the preparation of Sodium-Glucose Cotransport 2 (SGLT2) inhibitors. google.com SGLT2 inhibitors, such as Empagliflozin, are a class of medications used to treat type 2 diabetes. google.com The synthesis pathways for these drugs often involve a bromo-substituted aromatic core to which a glucose moiety and other side chains are attached. google.comgoogle.com The bromo- and methyl-substituted phenyl group, characteristic of this building block, forms a significant part of the final aglycone structure essential for the drug's activity. google.com

Building Block for Radiopharmaceutical Precursors in Positron Emission Tomography (PET) Imaging Research

The development of novel radiotracers for PET imaging is a critical area of medical research, enabling the non-invasive study of biological processes. The chemical scaffold provided by substituted bromobenzoates is valuable in this field. A structurally similar compound, methyl 2-amino-4-bromo-5-methoxybenzoate, serves as a starting material for the synthesis of precursors for C-11 labeled PET radiotracers. mdpi.com These tracers are designed to bind to specific biological targets, such as the BRD4 bromodomain, which is implicated in cancer and neurodegenerative diseases. mdpi.com The bromo-substituted ring allows for the late-stage introduction of radioisotopes, a key requirement in the synthesis of PET probes. This demonstrates the potential of the this compound framework as a foundational structure for developing new diagnostic imaging agents. mdpi.com

Application in Agrochemicals and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and its precursors are valuable in the agrochemical industry. A closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, is a known synthetic intermediate in the synthesis of pyrethroid insecticides. The synthesis of Fluralaner, a potent insecticide and acaricide, also utilizes a "4-bromo-2-methylbenzoic acid" derivative as a starting material, which is then elaborated into the final active product. google.com These applications highlight the role of this chemical scaffold in creating molecules designed to protect crops and animal health.

Utility in Materials Science Research (e.g., Biodegradable Polymers, Dyes)

In the field of materials science, benzoates are recognized as important intermediates in the chemistry of pigments and dyes. researchgate.net The aromatic nitro compounds can be converted into colorful azo dyes through reduction to an amine followed by diazotization and coupling reactions. While direct applications of this compound in biodegradable polymers are not extensively documented, its difunctional nature (after modification of the nitro and bromo groups) presents theoretical potential for its use as a monomer in the synthesis of specialty polymers like polyamides or polyesters.

Summary of Research Applications

| Field | Application Area | Specific Use / Target Molecule |

| Organic Synthesis | Chemical Building Block | Precursor for diverse organic frameworks via functional group manipulation. |

| Pharmaceuticals | API Synthesis | Intermediate for drugs like Benzydamine (using isomers). sn-tin.com |

| Drug Discovery | Key precursor for SGLT2 inhibitors (e.g., Empagliflozin). google.comgoogle.com | |

| Medical Imaging | Scaffold for PET radiotracer precursors. mdpi.com | |

| Agrochemicals | Insecticide Synthesis | Intermediate for pyrethroids and Fluralaner. google.com |

| Materials Science | Dyes & Pigments | Potential precursor for azo dyes. researchgate.net |

Structure Reactivity and Structure Function Relationship Studies Involving Methyl 4 Bromo 2 Methyl 5 Nitrobenzoate

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of an aromatic compound is intricately linked to the nature and position of substituents on the ring. In Methyl 4-bromo-2-methyl-5-nitrobenzoate, the interplay of the nitro, bromo, and methyl groups, along with the methyl ester functionality, governs its reactivity and the regioselectivity of its reactions.

The substituents on the benzene (B151609) ring of this compound exert significant influence on the course of electrophilic aromatic substitution reactions. These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at different positions on the ring.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful negative inductive effect (-I) and a negative resonance effect (-R). This deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group is a meta-director, channeling incoming electrophiles to the positions meta to it.

Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through a positive inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, thus activating the ring towards electrophilic substitution. As an activating group, the methyl group is an ortho, para-director.

In this compound, the positions of the substituents create a complex pattern of directing influences. The methyl group at position 2 activates the ortho (position 3) and para (position 6) positions relative to it. The bromo group at position 4 directs to its ortho positions (positions 3 and 5). The nitro group at position 5 directs to its meta positions (positions 1 and 3). The cumulative effect of these groups will determine the ultimate position of substitution in a given reaction.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NO₂ | 5 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Strongly Deactivating | Meta |

| -Br | 4 | -I (Electron-withdrawing) | +R (Electron-donating) | Weakly Deactivating | Ortho, Para |

| -CH₃ | 2 | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Activating | Ortho, Para |

Steric hindrance also plays a crucial role. The methyl group at the ortho position to the methyl ester can influence the conformation of the ester group and may sterically hinder the approach of reagents to adjacent positions. Similarly, the substituents flanking the remaining hydrogen atom on the ring (at position 6) will influence its accessibility for substitution.

The reactivity of the methyl ester group itself can also be modulated by the ring substituents. The electron-withdrawing nature of the nitro and bromo groups will make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group could slightly mitigate this effect.

Comparative Analysis with Isomeric and Analogous Benzoate (B1203000) Derivatives

To better understand the structure-reactivity relationships of this compound, it is instructive to compare it with its isomers and other related bromonitrobenzoates.

The specific arrangement of the bromo and nitro groups on the benzoate ring dramatically alters the chemical properties and reaction profiles of the isomers. For instance, in the synthesis of related compounds, the starting materials and reaction conditions are chosen based on the desired substitution pattern.

For example, the synthesis of 2-bromo-5-nitrobenzoic acid, an isomer of the carboxylic acid precursor to the target molecule, is achieved by the nitration of 2-bromobenzoic acid. This highlights the directing effect of the bromo and carboxyl groups in that specific isomer.

The reactivity of these isomers in subsequent reactions will also differ. For instance, in nucleophilic aromatic substitution reactions, the position of the nitro group relative to the leaving group (bromide) is critical. A nitro group ortho or para to the leaving group will strongly activate the ring towards nucleophilic attack, whereas a meta-nitro group will have a much weaker activating effect.

The structural features of this compound and its isomers directly correlate with their observable chemical behavior. Spectroscopic techniques like NMR can provide insights into the electronic environment of the different protons and carbons in the molecule, which is a direct consequence of the substituent effects.

For instance, the chemical shifts of the aromatic protons in the ¹H NMR spectrum will be influenced by the electron-donating or withdrawing nature of the adjacent and remote substituents. A comparative analysis of the NMR spectra of different bromonitrobenzoate isomers would reveal distinct patterns corresponding to the unique electronic distribution in each molecule.

The potential for intermolecular interactions also varies with the isomeric structure. The arrangement of the polar nitro and ester groups, along with the halogen atom, will dictate how these molecules pack in the solid state and interact in solution.

| Compound | CAS Number | Key Structural Difference from Target Molecule | Anticipated Impact on Reactivity |

|---|---|---|---|

| Methyl 2-bromo-4-nitrobenzoate | 100959-22-6 | Nitro group is para to the bromo group. | Enhanced susceptibility to nucleophilic aromatic substitution of the bromo group. |

| Methyl 5-bromo-2-nitrobenzoate | 883554-93-6 | Nitro group is ortho to the methyl ester and meta to the bromo group. | Different regioselectivity in electrophilic substitution compared to the target molecule. |

| Methyl 4-amino-3-bromo-5-nitrobenzoate | 105655-17-2 | Presence of a strongly activating amino group. | Increased reactivity in electrophilic aromatic substitution, with directing effects dominated by the amino group. |

Fundamental Insights into Molecular Interactions (e.g., Halogen Bonding in Modified Systems)

Beyond covalent interactions, non-covalent forces play a significant role in the chemistry of substituted aromatic compounds. In systems related to this compound, halogen bonding is an important intermolecular interaction that can influence crystal packing, molecular recognition, and reactivity.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing character of the group to which it is attached. In the case of this compound, the electron-withdrawing nitro and methyl ester groups would enhance the electrophilic character of the bromine atom, making it a potential halogen bond donor.

Analytical Methodologies for Trace Analysis and Purity Assessment in Chemical Research Relevant to Methyl 4 Bromo 2 Methyl 5 Nitrobenzoate

Development and Validation of Chromatographic Techniques for Impurity Profiling

Impurity profiling is a critical component of chemical analysis, aimed at the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations. nih.govsemanticscholar.org Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable tools for this purpose due to their high separation efficiency and sensitivity. researchgate.net For a compound like Methyl 4-bromo-2-methyl-5-nitrobenzoate, methods must be capable of separating structurally similar process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the trace-level quantitation of organic compounds. ijprajournal.comojp.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For nitroaromatic compounds, GC-MS can offer high sensitivity, especially when using an electron capture detector (ECD), which is particularly sensitive to electrophilic functional groups like nitro groups. oup.com The mass spectrometer allows for the identification of unknown compounds and the selective monitoring of specific ions (Selected Ion Monitoring, SIM), which significantly enhances sensitivity and selectivity for trace analysis. oup.com Modern GC-MS/MS methods can achieve detection limits in the femtogram (fg) range. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. ijprajournal.comrsc.org However, neutral nitroaromatic compounds like this compound can be challenging to analyze directly by LC-MS due to their poor ionization efficiency. rsc.orgresearchgate.net Despite this, LC-MS remains a powerful tool for the identification and structural characterization of impurities. ijprajournal.com The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities. ijprajournal.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Applicability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

| Sensitivity | High, especially with ECD or in SIM mode. Can reach femtogram levels. oup.commdpi.com | Can be limited for neutral nitroaromatics due to poor ionization, but high for ionizable compounds. rsc.orgresearchgate.net |

| Ionization | Typically Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). ijprajournal.commit.edu |

| Advantages | Excellent for complex matrices, identification of unknowns via mass spectral libraries. oup.com | Versatile, suitable for a broad range of compound polarities, soft ionization preserves molecular ion. ijprajournal.com |

| Limitations | Limited to thermally stable and volatile compounds; derivatization may be required. rsc.org | Poor ionization for neutral, non-polar compounds; potential for matrix effects. researchgate.net |

To overcome the limitations of certain analytical methods, particularly the poor ionization efficiency of neutral nitroaromatic compounds in LC-MS, chemical derivatization is a valuable strategy. researchgate.net This process involves chemically modifying the analyte to improve its analytical properties, such as its volatility for GC analysis or its ionization efficiency for MS detection. researchgate.net

A common and effective derivatization strategy for nitroaromatic compounds is their chemical reduction to the corresponding aromatic amines. rsc.orgresearchgate.net Aromatic amines are generally more basic and can be readily protonated, making them highly suitable for positive-ion electrospray ionization (ESI) in LC-MS. This conversion leads to a significant enhancement in detection sensitivity, allowing for the quantification of nitroaromatic impurities at trace levels that would otherwise be undetectable. researchgate.net This methodology has been successfully validated for sensitivity, linearity, precision, and accuracy in pharmaceutical analysis. rsc.org

Another approach involves using fluorescent labels or tags. Derivatization with a fluorescent agent can allow for highly sensitive detection using fluorescence detectors, which is a technique often used for detecting nitroaromatics. nih.govrsc.orgmdpi.com

Methodological Considerations for Quality Control in Synthetic Organic Chemistry

The validation of an analytical method is the process by which it is established that the performance characteristics of the method meet the requirements for the intended analytical applications. jddtonline.info It is a crucial part of quality control in synthetic organic chemistry, ensuring the reliability and consistency of analytical data. longdom.orgjddtonline.info Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and accuracy. jddtonline.info

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. jddtonline.infoglobalresearchonline.net It is a measure of the sensitivity of the analytical method. For instrumental methods, the LOD is often determined based on the signal-to-noise ratio (S/N), typically defined as a ratio of 3:1. globalresearchonline.net Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 * (SD/S), where SD is the standard deviation of the blank or intercept and S is the slope of the calibration curve. globalresearchonline.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. jddtonline.infoglobalresearchonline.net This is the minimum level at which the analytical method can provide reliable quantitative results. The LOQ is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. globalresearchonline.net It can also be calculated using the formula: LOQ = 10 * (SD/S). researchgate.net For impurity analysis, the LOQ must be sufficiently low to quantify impurities at their specified limits. demarcheiso17025.com

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. globalresearchonline.net It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and performing a linear regression analysis on the plot of signal versus concentration. globalresearchonline.net The correlation coefficient (r) or coefficient of determination (R²) is used to assess the quality of the fit, with values close to 1.0 indicating excellent linearity. researchgate.net

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.info It is usually expressed as the relative standard deviation (RSD) of a series of replicate measurements. researchgate.net Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. researchgate.net High recovery values (typically in the range of 98-102%) indicate good accuracy. researchgate.net

| Parameter | Definition | Common Assessment Method |

|---|---|---|

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. globalresearchonline.net | Signal-to-Noise Ratio of 3:1 or using the formula LOD = 3.3(SD/S). globalresearchonline.net |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be reliably quantified with acceptable precision and accuracy. globalresearchonline.net | Signal-to-Noise Ratio of 10:1 or using the formula LOQ = 10(SD/S). globalresearchonline.netresearchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. globalresearchonline.net | Analysis of 5+ standards across a range; evaluation of the correlation coefficient (R²) of the calibration curve. globalresearchonline.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. jddtonline.info | Calculation of Relative Standard Deviation (RSD) from replicate measurements. researchgate.net |

| Accuracy | The closeness of the test results to the true value. jddtonline.info | Recovery studies on spiked samples; comparison to a certified reference material. researchgate.net |

Enantiomeric Purity Determination for Chiral Analogues (if applicable to derivatized or related chiral compounds)

While this compound itself is an achiral molecule, chiral analogues or derivatives may be synthesized in the course of research. For chiral compounds, determining the enantiomeric purity, or enantiomeric excess (ee), is of paramount importance, as different enantiomers can exhibit vastly different biological activities. libretexts.org

Several analytical techniques are available for determining enantiomeric purity:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most powerful and widely used methods for separating enantiomers. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in a chiral environment. libretexts.org This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). libretexts.org

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers in solution. libretexts.org These complexes are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for the integration and quantification of each enantiomer. libretexts.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of covalent diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, which can be used to determine the enantiomeric ratio. libretexts.org

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method can be used for volatile chiral compounds, where the enantiomers are separated on a column containing a chiral stationary phase. libretexts.org

The determination of enantiomeric purity is crucial for characterizing chiral auxiliaries, catalysts, and final products in enantioselective synthesis. thieme-connect.de

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-methyl-5-nitrobenzoate, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Bromination : Use electrophilic aromatic substitution (e.g., Br₂/FeBr₃) at the 4-position, ensuring temperature control (0–5°C) to minimize side reactions.

- Nitration : Introduce the nitro group at the 5-position using HNO₃/H₂SO₄. Regioselectivity is influenced by the methyl group’s ortho-directing effect.

- Esterification : Methylation of the carboxylic acid precursor via Fischer esterification (H₂SO₄/MeOH) or DCC-mediated coupling.

Q. Optimization Strategies :

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). Splitting patterns reveal substitution positions.

- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and nitro group effects on aromatic carbons.

- IR : Detect ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1530, 1350 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or steric effects (see Advanced Q4) .

Q. How can researchers mitigate common side reactions during synthesis (e.g., ester hydrolysis or nitro group reduction)?

Methodological Answer:

- Ester Stability : Avoid prolonged exposure to aqueous bases; use anhydrous conditions for nitration/bromination.

- Nitro Group Protection : Temporarily reduce nitro to amine (e.g., H₂/Pd-C) if subsequent steps require acidic conditions, then re-oxidize.

- Competitive Halogenation : Control stoichiometry and reaction time to prevent over-bromination. For example, excess Br₂ may lead to di-substitution .

Advanced Research Questions

Q. How can electron density ambiguities in X-ray crystallography of this compound derivatives be resolved?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ ~0.7–1.0 Å) to enhance anomalous scattering from Br atoms.

- Refinement Tools : Employ SHELXL for least-squares refinement with anisotropic displacement parameters. Constraints for methyl groups (e.g., AFIX 137) improve model accuracy.

- Twinned Data : If twinning is detected (e.g., via Rint > 0.05), use SHELXL’s TWIN/BASF commands to refine twin fractions.

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. What computational strategies predict regioselectivity in further functionalization (e.g., Suzuki coupling or nucleophilic substitution)?

Methodological Answer:

- DFT Calculations : Compute Fukui indices (nucleophilic/electrophilic) to identify reactive sites. For example, the 4-bromo position may show higher electrophilicity due to nitro and ester groups’ electron-withdrawing effects.

- Molecular Dynamics (MD) : Simulate steric hindrance from the 2-methyl group to predict accessibility for bulky catalysts (e.g., Pd(PPh₃)₄ in cross-coupling).

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways in bioactivity assays .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) across assays be analyzed?

Methodological Answer:

- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤1%), pH, and temperature. Nitro groups may exhibit pH-dependent redox activity.

- Solubility : Pre-dissolve in co-solvents (e.g., PEG-400) to avoid aggregation. Validate via dynamic light scattering (DLS).

- Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to distinguish direct vs. indirect effects.

- Metabolite Interference : Test stability in assay media via LC-MS to rule out decomposition products .

Q. What strategies address low reactivity in nucleophilic aromatic substitution (SNAr) reactions at the 4-bromo position?

Methodological Answer:

- Activating Groups : Introduce electron-withdrawing groups (e.g., additional nitro or CF₃ substituents) to enhance electrophilicity.

- Microwave-Assisted Synthesis : Use elevated temperatures (100–150°C) and polar aprotic solvents (DMAc, DMF) to accelerate SNAr.

- Catalysis : Employ Cu(I)/ligand systems for Ullmann-type coupling with amines, or Pd catalysts for cross-coupling with arylboronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.